3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- typically involves the reaction of 3-pyrrolidinamine with 2-chlorobenzyl chloride and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-, (3S)-
- 3-Pyrrolidinamine, N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-
Uniqueness
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- stands out due to its specific structural features, such as the propyl chain and the position of the chlorophenyl group
Properties
CAS No. |
820980-35-6 |
---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(3S)-N-[(2-chlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17(13-7-8-16-10-13)11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3/t13-/m0/s1 |
InChI Key |
YKTCSRXUBFZKMG-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCN(CC1=CC=CC=C1Cl)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.